molecular formula C16H14N4O3 B2861867 (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone CAS No. 1286710-54-0

(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone

Cat. No.: B2861867
CAS No.: 1286710-54-0
M. Wt: 310.313
InChI Key: FSEBORKMCSSQAE-UHFFFAOYSA-N
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Description

The compound “(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone” is a synthetic organic molecule that features a combination of oxadiazole, azetidine, and isoxazole rings. These heterocyclic structures are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

    Synthesis of the azetidine ring: Azetidines can be synthesized via cyclization reactions involving amines and halogenated compounds.

    Construction of the isoxazole ring: Isoxazoles are often synthesized through 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes.

    Coupling reactions: The final step would involve coupling the different ring systems together using reagents like coupling agents (e.g., EDC, DCC) under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific substitution reaction.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

This compound could have various applications in scientific research, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique ring structures.

    Biological Studies: Investigation of its biological activity, such as antimicrobial, antifungal, or anticancer properties.

    Material Science: Use in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone: can be compared with other compounds containing oxadiazole, azetidine, and isoxazole rings.

    This compound: is unique due to the specific combination of these rings, which may confer distinct biological activities or chemical properties.

Properties

IUPAC Name

[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c1-10-17-15(23-18-10)12-8-20(9-12)16(21)13-7-14(22-19-13)11-5-3-2-4-6-11/h2-7,12H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEBORKMCSSQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)C(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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